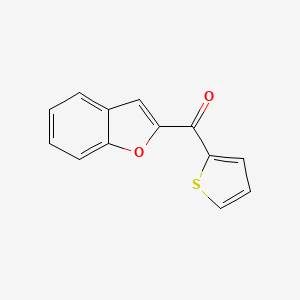

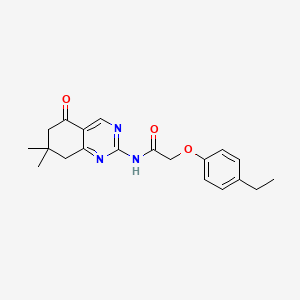

![molecular formula C15H8N2O6 B5556079 2-[(4-硝基苯甲酰)氧基]-1H-异吲哚-1,3(2H)-二酮](/img/structure/B5556079.png)

2-[(4-硝基苯甲酰)氧基]-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including those with nitrobenzoyl groups, typically involves palladium-catalyzed aminocarbonylation of o-halobenzoates and primary amines. This methodology is effective in producing 2-substituted isoindole-1,3-diones with good yields and tolerates a variety of functional groups, such as methoxy, alcohol, ketone, and nitro groups (Worlikar & Larock, 2008). Additionally, the reductive one-pot reaction of N-substituted 2-nitrobenzamides and 2-formylbenzoic acids has been employed to synthesize various derivatives in good yields, further exemplifying the synthetic versatility of these compounds (Mahdavi et al., 2013).

Molecular Structure Analysis

Molecular structure studies, particularly using single-crystal X-ray diffraction, have revealed the crystalline structure of isoindole-1,3-dione derivatives, providing insights into their molecular geometry, bond lengths, and angles. These studies facilitate a deeper understanding of the compound's chemical behavior and reactivity (Anouar et al., 2019).

Chemical Reactions and Properties

Isoindole-1,3-diones engage in a variety of chemical reactions, including cycloadditions, which have been utilized to create structurally diverse derivatives. For example, enantioselective dearomative [3 + 2] cycloaddition reactions have been developed, showcasing the compounds' reactivity and potential for generating complex structures with high stereochemical control (Zhao et al., 2018).

Physical Properties Analysis

The physical properties of isoindole-1,3-diones, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and crystallography, providing essential data for the compound's handling and formulation (Tan et al., 2018).

科学研究应用

合成方法

邻卤代苯甲酸酯的钯催化氨基羰基化得到 2-取代异吲哚-1,3-二酮,包括类似于“2-[(4-硝基苯甲酰)氧基]-1H-异吲哚-1,3(2H)-二酮”的化合物。该工艺展示了一种合成此类杂环的稳健方法,具有良好的产率和官能团耐受性,突出了该化学品在创建复杂分子结构中的相关性 (Worlikar & Larock, 2008)。

化学反应和性质

对螺环氧吲哚衍生物的氧化环扩大的研究提供了对“2-[(4-硝基苯甲酰)氧基]-1H-异吲哚-1,3(2H)-二酮”衍生物的结构转化和潜在反应性的见解。这些研究表明氧吲哚衍生物在经历重大结构变化方面的多功能性,这可能适用于合成新材料或生物活性化合物 (Bergman, Arewång, & Svensson, 2014)。

生物活性

基于类似于“2-[(4-硝基苯甲酰)氧基]-1H-异吲哚-1,3(2H)-二酮”的结构基序,新型 3'-螺环氧吲哚衍生物的合成和评估已显示出对各种癌细胞系的显着细胞抑制活性。这突出了此类化合物在药物化学和癌症研究中的潜力 (Yong 等,2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O6/c18-13-11-3-1-2-4-12(11)14(19)16(13)23-15(20)9-5-7-10(8-6-9)17(21)22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUFWWOUGVITRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-nitrophenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

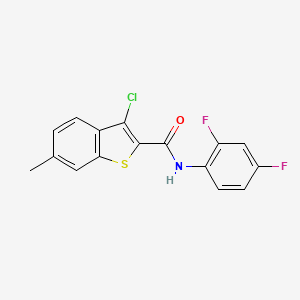

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

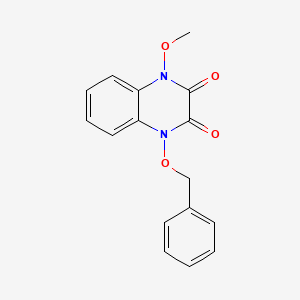

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)